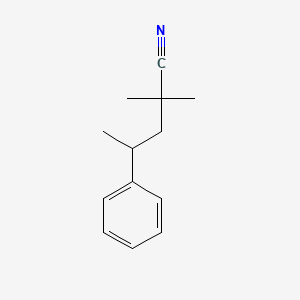
2,2-Dimethyl-4-phenylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- is an organic compound with the molecular formula C13H17N. It is also known by its IUPAC name, 2,2-dimethyl-4-phenylpentanenitrile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- typically involves the reaction of benzyl chloride with isobutyronitrile in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the isobutyronitrile to form the desired product .
Industrial Production Methods
Industrial production of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- can be compared with other similar compounds such as:
Benzyl cyanide: Similar structure but lacks the alpha,alpha,gamma-trimethyl substitution.
Phenylacetonitrile: Similar structure but with a different substitution pattern.
2,2-dimethyl-4-phenylbutanenitrile: Similar structure but with different positional isomerism.
The uniqueness of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Activité Biologique
2,2-Dimethyl-4-phenylpentanenitrile (also known as DMPPN) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with DMPPN, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
- IUPAC Name : this compound
- CAS Number : 75490-39-0
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |
| Antimicrobial | Similar compounds show efficacy against bacteria and fungi. |
| Neuroactive | Possible modulation of neurotransmitter systems influencing mood and cognition. |
1. Antimicrobial Activity
A study investigated the antimicrobial properties of structurally related nitriles, revealing that compounds similar to DMPPN exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that DMPPN may also possess comparable antimicrobial properties.
2. Neuropharmacological Effects
Research on related compounds has indicated potential neuropharmacological effects, particularly in modulating dopaminergic pathways. For instance, phenyl-substituted nitriles have been associated with alterations in dopamine release in animal models, which could translate into therapeutic applications for mood disorders.
3. Antioxidant Studies
In vitro studies have shown that nitrile compounds can exhibit antioxidant properties by reducing lipid peroxidation and enhancing cellular defense mechanisms against oxidative damage. These findings imply that DMPPN may contribute to cellular protection in oxidative stress conditions.
Comparative Analysis with Similar Compounds
To better understand the potential of DMPPN, it is useful to compare it with similar compounds:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 2-Methyl-4-phenylbutyronitrile | High | Antimicrobial and neuroactive effects noted |
| 3-Phenylpropionitrile | Moderate | Documented antioxidant properties |
| 4-Phenylbutyronitrile | High | Exhibits both neuroactive and antimicrobial activities |
Propriétés
Numéro CAS |
75490-39-0 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2,2-dimethyl-4-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-11(9-13(2,3)10-14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
Clé InChI |
GWCCFAFCQHECBM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















